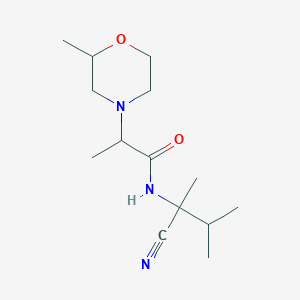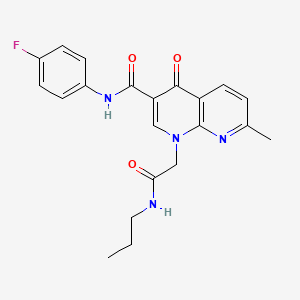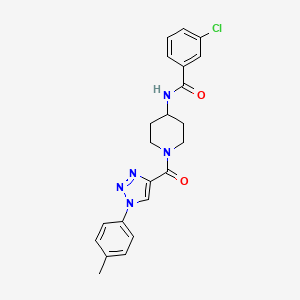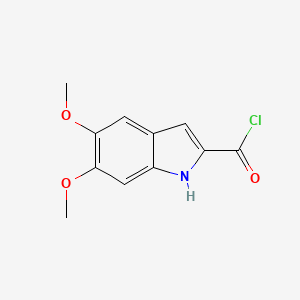![molecular formula C23H25N3O3 B2526347 1-(3-(Quinoxalin-2-iloxi)pirrolidin-1-il)-2-[4-(propan-2-il)fenoxi]etan-1-ona CAS No. 2097912-94-0](/img/structure/B2526347.png)
1-(3-(Quinoxalin-2-iloxi)pirrolidin-1-il)-2-[4-(propan-2-il)fenoxi]etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Los derivados de quinoxalina han atraído la atención en la investigación del cáncer debido a su potencial actividad antitumoral. Los investigadores han explorado los efectos citotóxicos de este compuesto en líneas celulares cancerosas, incluida su capacidad para inhibir la proliferación celular e inducir la apoptosis. Se están llevando a cabo más investigaciones sobre su mecanismo de acción y objetivos específicos .
Actividad antioxidante
El andamiaje de quinoxalina exhibe propiedades antioxidantes, que son cruciales para combatir las enfermedades relacionadas con el estrés oxidativo. Los estudios han demostrado que ciertos derivados de quinoxalina, incluidos los estrechamente relacionados con nuestro compuesto, poseen una fuerte actividad antioxidante. Estas moléculas eliminan los radicales libres y protegen las células del daño oxidativo .
Efectos antimicrobianos
Las quinoxalinas han demostrado potencial antimicrobiano contra bacterias, hongos y parásitos. Nuestro compuesto puede exhibir efectos similares, convirtiéndolo en un candidato para nuevos agentes antimicrobianos. Los investigadores están investigando su eficacia contra patógenos específicos y explorando posibles mecanismos de acción .
Actividad antiinflamatoria
La inflamación juega un papel central en diversas enfermedades, incluidos los trastornos autoinmunitarios. Los compuestos basados en quinoxalina se han estudiado por sus efectos antiinflamatorios. Nuestro compuesto podría potencialmente modular las vías inflamatorias, proporcionando beneficios terapéuticos en condiciones como la artritis reumatoide o la enfermedad inflamatoria intestinal .
Propiedades neuroprotectoras
El sistema nervioso central es vulnerable al estrés oxidativo y las enfermedades neurodegenerativas. Los derivados de quinoxalina se han evaluado por sus efectos neuroprotectores. Nuestro compuesto podría ofrecer neuroprotección al reducir el daño oxidativo, mejorar la supervivencia neuronal o modular los sistemas de neurotransmisores .
Potencial antidiabético
Dada la creciente prevalencia de la diabetes, los investigadores están explorando nuevos agentes antidiabéticos. Los compuestos basados en quinoxalina han mostrado promesa en la mejora de la sensibilidad a la insulina, el metabolismo de la glucosa y los perfiles lipídicos. Nuestro compuesto podría contribuir al desarrollo de nuevas terapias para el manejo de la diabetes .
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(2)17-7-9-18(10-8-17)28-15-23(27)26-12-11-19(14-26)29-22-13-24-20-5-3-4-6-21(20)25-22/h3-10,13,16,19H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGXEOOBDZCLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2526266.png)


![4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2526269.png)


![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)




![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)

